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Defensin-related cryptdin-9 -

Defensin-related cryptdin-9

Catalog Number: EVT-246080
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The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Defensin-related cryptdin-9 is synthesized in the intestinal epithelium, particularly by Paneth cells, which are specialized epithelial cells found in the small intestine. These cells respond to microbial presence by secreting antimicrobial peptides, including various cryptdins, to maintain gut homeostasis and protect against infections .

Classification

Cryptdin-9 belongs to the larger family of defensins, which are categorized into three main classes: α-defensins, β-defensins, and θ-defensins. Cryptdins are classified as α-defensins due to their structure characterized by six cysteine residues forming disulfide bonds that stabilize their conformation. Cryptdin-9 is one of several isoforms within the mouse cryptdin family .

Synthesis Analysis

Methods

The synthesis of defensin-related cryptdin-9 can be achieved through both natural extraction from biological sources and recombinant DNA technology. The latter method often involves using expression systems such as Escherichia coli or yeast to produce the peptide in large quantities.

Technical Details

Recent studies have developed efficient protocols for the recombinant production of cryptdins. This includes optimizing codon usage for E. coli to enhance expression levels and utilizing cell-free systems to assess ribosomal synthesis capabilities without intracellular degradation interference . The oxidative folding process is essential for achieving the native structure of cryptdins, which involves forming three disulfide bonds that stabilize their functional conformation .

Molecular Structure Analysis

Structure

The molecular structure of defensin-related cryptdin-9 features a compact arrangement stabilized by disulfide bonds. The peptide consists of a characteristic amphiphilic structure with positively charged residues segregated from hydrophobic regions, facilitating its interaction with microbial membranes.

Data

Crystallographic studies have provided insights into the three-dimensional structure of related cryptdins, revealing details about their dimerization and interaction mechanisms . For example, structural analysis has shown that dimerization occurs primarily through interactions between β-strands, differing from other known α-defensins .

Chemical Reactions Analysis

Reactions

Defensin-related cryptdin-9 participates in various biochemical reactions that enhance its antimicrobial properties. It acts by forming pores in microbial membranes, leading to depolarization and eventual cell death. This mechanism is crucial for its function as an innate immune effector .

Technical Details

The peptide's ability to disrupt microbial membranes is attributed to its amphiphilic nature, allowing it to insert into lipid bilayers effectively. Research indicates that certain structural motifs within cryptdins are critical for their membrane-disrupting activities .

Mechanism of Action

Process

The mechanism of action of defensin-related cryptdin-9 involves several steps:

  1. Binding: The positively charged regions of the peptide interact with negatively charged components of microbial membranes.
  2. Insertion: The peptide inserts into the membrane bilayer.
  3. Pore Formation: This insertion leads to the formation of pores or channels within the membrane.
  4. Cell Death: The disruption of membrane integrity results in cell depolarization and ultimately death of the microorganism .

Data

Experimental studies have demonstrated that cryptdins can effectively kill a range of pathogens through this mechanism, highlighting their potential as therapeutic agents against infections .

Physical and Chemical Properties Analysis

Physical Properties

Defensin-related cryptdin-9 is typically characterized by its small size (approximately 30 amino acids) and high solubility in aqueous environments due to its charged residues.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 3 kDa.
  • Isoelectric Point: Varies depending on the amino acid composition but generally falls within a range conducive to interaction with microbial membranes.
  • Stability: The presence of disulfide bonds enhances stability against proteolytic degradation .

Relevant analyses have shown that variations in amino acid sequences among different cryptdins can significantly affect their antimicrobial efficacy and stability.

Applications

Scientific Uses

Defensin-related cryptdin-9 has several applications in scientific research and potential therapeutic development:

  1. Antimicrobial Agents: Its potent antimicrobial properties make it a candidate for developing new antibiotics.
  2. Immunomodulation: Research into its role in modulating immune responses could lead to novel treatments for inflammatory diseases.
  3. Biotechnology: Cryptdins can be utilized in biotechnological applications for enhancing food safety or as preservatives due to their antimicrobial effects .
Evolutionary Phylogenetics of Cryptdin-9 in Mammalian Defensin Lineages

Comparative Genomic Analysis of α-Defensin Gene Clusters

The genomic architecture of α-defensin gene clusters exhibits remarkable evolutionary dynamism, particularly within the murine lineage where cryptdin-9 (Defcr9) resides. In C57BL/6 mice, the α-defensin locus spans approximately 2.4 Mb on chromosome 8, containing 98 gene loci: 53 potentially functional defensin genes and 22 pseudogenes. This complex region is organized into distinct subclusters flanked by beta-defensin genes and anchored by conserved marker genes (Xkr5 centromeric and Ccdc70/Atp7b/Alg11 telomeric) [5] [9]. Within this locus, cryptdin-9 belongs to a dense array of Defcr (defensin-related cryptdin) genes that have undergone extensive lineage-specific duplication events.

Strain-specific polymorphisms profoundly impact α-defensin repertoire composition. C57BL/6 mice lack the Defcr1, -2, -4, and -6 genes present in 129/SvJ, C3H/HeJ, and outbred Swiss strains. Instead, they possess a unique cassette of duplicated genes including Defcr20, -21, and -22 alongside Defcr9 [6] [9]. This variation arises from tandem duplication of a multigene cassette not found in mixed-strain genome assemblies. The genomic region containing Defcr9 and its paralogs shows significantly elevated segmental duplication frequency compared to flanking regions, facilitating rapid birth-and-death evolution through unequal crossing-over events [5] [9].

Table 1: Genomic Organization of Cryptdin-9 and Key Paralogsa in C57BL/6 Mice

Genomic RegionGene SymbolsFunctional StatusStrain Specificity
Defensin Core ClusterDefcr9, Defcr20, Defcr21, Defcr22, Defcr23FunctionalC57BL/6-specific
Cryptdin-Related Sequences (CRS)Defcr-rs1 to Defcr-rs12Variable (functional/pseudogene)Pan-murine
Flanking Beta-DefensinsDefb1, Defb2, Defb30FunctionalConserved across strains
Pseudogene RegionsProcessed pseudogenes of Rpl7, Zfp genesNon-functionalPolymorphic

Notes: aBased on manual annotation of C57BL/6 genome (Build 37) [5] [9]

Evolutionary Divergence Patterns Between Cryptdin-9 and Murine Cryptdin Subfamilies

Cryptdin-9 belongs to the evolutionarily distinct Paneth cell α-defensin subgroup that diverged from myeloid α-defensins approximately 100 million years ago, coinciding with the emergence of rodents. This divergence is characterized by fundamental gene structural changes: while myeloid defensins retain a three-exon structure (with an additional 5' untranslated region exon), cryptdin-9 and other Paneth cell defensins possess a streamlined two-exon architecture where exon 1 encodes the preprosegment and exon 2 encodes the mature peptide [1] [7]. This structural simplification likely enhanced translational efficiency in secretory Paneth cells.

Molecular phylogenetic analysis reveals that cryptdin-9 clusters within a rapidly evolving clade specific to Mus musculus. Its mature peptide sequence shares only 35-42% identity with ancestral β-defensins and exhibits accelerated substitution rates in residues not critical for structural integrity. Statistical analysis using PAML (Phylogenetic Analysis by Maximum Likelihood) indicates strong positive selection (dN/dS > 1) acting on the mature peptide-encoding region of Defcr9, particularly at solvent-exposed residues involved in microbial membrane interactions [1] [5]. This contrasts with purifying selection (dN/dS < 1) observed in the signal peptide region, which maintains conserved hydrophobic domains required for intracellular trafficking.

Table 2: Evolutionary Metrics of Cryptdin-9 Compared to Other Murine Defensins

Evolutionary ParameterCryptdin-9Myeloid α-Defensins (e.g., Mmd-1)Ancestral β-Defensins (e.g., Defb1)
dN/dS (mature peptide)1.8 - 2.30.4 - 0.60.7 - 1.1
Amino acid substitution rate (x10⁻⁹/site/year)9.73.24.8
Exon number232-4
Cysteine spacing patternC₁-X₃-C₂-X₄-C₃-X₉-C₄-X₆-C₅-C₆C₁-X₃-C₂-X₄-C₃-X₉-C₄-X₆-C₅-C₆C₁-X₆-C₂-X₄-C₃-X₉-C₄-X₇-C₅-C₆
Estimated divergence time (MYA)20-25100> 310

Source: Adapted from comparative genomic analyses [1] [4] [5]

The diversification of cryptdin-9 follows a birth-and-death evolutionary model characterized by repeated gene duplication, followed by either neofunctionalization or pseudogenization. This process is evident in the C57BL/6 strain where Defcr9 exists within a recently duplicated cassette containing Defcr20-22 [6]. These paralogs exhibit tissue-specific expression partitioning along the proximal-distal axis of the small intestine, suggesting subfunctionalization after duplication. Specifically, cryptdin-9 expression dominates in distal ileal Paneth cells, coinciding with its specialized role in controlling the dense microbiota of the distal gut [9].

Conserved Functional Motifs in Paneth Cell-Specific Defensin Evolution

Despite rapid sequence diversification, cryptdin-9 preserves three canonical structural motifs essential for α-defensin function:

  • The invariant hexacysteine scaffold: All six cysteine residues (Cys¹⁵-Cys⁵⁶ spacing in pro-cryptdin-9) are absolutely conserved, maintaining the tridisulfide bond topology (Cys¹-Cys⁶, Cys²-Cys⁴, Cys³-Cys⁵) that stabilizes the triple-stranded β-sheet fold [6] [10].
  • The Arg⁷-Glu¹⁵ salt bridge: This electrostatic interaction is critical for maintaining the hydrophobic core and peptide stability. Mutagenesis studies show that disruption of this bridge reduces bactericidal activity by 70% against E. coli without affecting in vitro folding efficiency [6] [10].
  • The conserved Gly¹⁹ residue: Positioned at the apex of the β-hairpin turn, this residue enables the sharp polypeptide chain reversal necessary for membrane insertion. Substitution with bulkier residues (e.g., Gly¹⁹Val) completely abrogates microbicidal activity [6].

Figure: Conserved Structural Motifs in Cryptdin-9

N-terminal Region: 15-RTCEIC... (Cys¹)  |  Salt Bridge:       7-R...E¹⁵ (Arg⁷-Glu¹⁵)  |  Glycine Turn:      19-G (β-hairpin turn)  |  Cysteine Scaffold: ...C²...C³...C⁴...C⁵...C⁶  

Cryptdin-9 also maintains Paneth cell-specific regulatory elements in its promoter region. Comparative analysis with other Defcr genes reveals conserved binding sites for transcription factors governing Paneth cell differentiation, including:

  • TCF/LEF motifs (Wnt/β-catenin signaling)
  • Gfi1-binding elements
  • Sox9-response sequences [9] [10]

These conserved regulatory sequences ensure cryptdin-9's cell-specific expression despite its sequence divergence from paralogs. Notably, the cryptdin-9 promoter lacks the 130-bp repetitive element found in Defcr4 that confers position-specific expression along the intestinal crypt-villus axis [6]. Instead, cryptdin-9 relies on a unique enhancer module approximately 8 kb upstream that directs distal ileum expression, coinciding with its functional specialization in regions of highest microbial density [9].

Recent epigenetic analyses reveal that conserved non-coding sequences (CNSs) flanking Defcr9 exhibit histone modification patterns (H3K27ac, H3K4me1) characteristic of intestinal enhancers. These CNSs are significantly more conserved than the protein-coding sequence itself (90% vs. 65% identity across Mus species), suggesting strong selective pressure maintaining regulatory function despite rapid peptide sequence evolution [9] [10]. This regulatory conservation ensures that cryptdin-9 maintains its position-specific expression gradient, with highest levels in ileal Paneth cells where it contributes to compartmentalized host-microbe interactions.

Properties

Product Name

Defensin-related cryptdin-9

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